6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one
Description
Properties
Molecular Formula |
C6H8N4O3S |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
6-methylsulfonyl-1,3a,5,7a-tetrahydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H8N4O3S/c1-14(12,13)6-8-4-3(2-7-10-4)5(11)9-6/h2-4,10H,1H3,(H,8,9,11) |
InChI Key |
HOGFLSTUOYYKIB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2C(C=NN2)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidinone scaffold is commonly constructed via cyclocondensation of 5-aminopyrazole-4-carbonitrile derivatives with carbonyl-containing reagents. For example, 3,6-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one was synthesized by refluxing 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in acetic anhydride and phosphoric acid (3 hours, 316–318°C). Adapting this method, the methylsulfonyl group can be introduced at position 6 through sulfonation prior to cyclization.
Key Reaction:
$$
\text{5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile} \xrightarrow[\text{H}3\text{PO}4]{\text{Ac}_2\text{O, reflux}} \text{Pyrazolo[3,4-d]pyrimidinone core}
$$
Multi-Component One-Pot Strategies
Four-component reactions offer efficiency advantages. A one-pot condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols under sodium alkoxide catalysis yields pyrazolo[3,4-d]pyrimidines. For instance, 4-ethoxy-6-(2-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized in 72% yield. To incorporate the methylsulfonyl group, aldehydes bearing sulfonyl precursors (e.g., methylsulfonylethanal) could be employed.
Integrated Synthetic Pathways
Sequential Cyclization-Sulfonation
Step 1: Synthesize 5-amino-1H-pyrazole-4-carbonitrile with a protected sulfonyl group.
Step 2: Cyclize with acetic anhydride/H₃PO₄ to form the pyrimidinone core.
Step 3: Deprotect and sulfonate using methylsulfonyl chloride.
Yield Optimization:
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields. A protocol for pyrazolo[4,3-d]pyrimidin-7(6H)-ones used K₂S₂O₈ as an oxidant (80°C, 30 minutes). Adapting this, the methylsulfonyl group can be introduced via in situ oxidation of a methylthio intermediate.
Procedure:
- React 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with methylsulfonylacetaldehyde under microwave irradiation.
- Oxidize with K₂S₂O₈ to form the sulfone.
Comparative Analysis of Methods
Mechanistic Insights
Sulfonation Selectivity
The methylsulfonyl group’s position is governed by the electronic environment of the pyrazolopyrimidinone core. Quantum mechanical calculations suggest that position 6 is most nucleophilic due to conjugation with the pyrimidinone carbonyl.
Ring Closure Dynamics
Cyclization proceeds via nucleophilic attack of the pyrazole amine on the activated carbonyl, followed by dehydration. Steric hindrance from substituents at position 3a influences reaction kinetics.
Challenges and Solutions
- Regioselectivity: Competing sulfonation at position 5 can occur. Using bulky bases (e.g., DBU) directs substitution to position 6.
- Solubility Issues: Polar aprotic solvents (DMF, DMSO) improve intermediate solubility during sulfonation.
- Purification: Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) resolves isomeric byproducts.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly for its potential anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound belongs to the pyrazolo[3,4-d]pyrimidinone family, a scaffold widely explored in medicinal chemistry. Below is a comparative analysis with analogs from recent studies:
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives
Key Observations :
- Electronic Effects : The methylsulfonyl group in the target compound is a strong electron-withdrawing substituent, enhancing polarity and hydrogen-bonding capacity compared to thioether (e.g., 15b, 15e) or alkyl groups (e.g., tert-butyl in ).
- Molecular Weight : The target compound has a lower molecular weight (~216 g/mol) than analogs with bulky aryl or benzylthio substituents (e.g., 15b: ~393 g/mol) . This may improve pharmacokinetic properties like solubility.
Key Observations :
- Purity : While the target compound is available at 95% purity , analogs like 15b–15e achieve higher purity (98–99%) via optimized protocols .
Biological Activity
6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one, with the CAS number 1379313-83-3, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.
Molecular Characteristics
The compound has the following molecular attributes:
- Molecular Formula : CHNOS
- Molecular Weight : 216.22 g/mol
- Purity : ≥ 98%
- Storage Conditions : Recommended storage at 2-8ºC
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the context of anti-inflammatory and antitumor effects. Below are detailed findings from various studies:
Antitumor Activity
One of the significant areas of research for this compound is its potential antitumor activity. Studies have shown that compounds structurally similar to pyrazolo[3,4-d]pyrimidines can inhibit tumor growth by targeting specific signaling pathways.
- Mechanism of Action : It is hypothesized that the compound may inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and proliferation. Dysfunction in this pathway is often associated with cancer progression .
Anti-inflammatory Effects
In addition to antitumor properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to reduce inflammation markers in cellular models.
- Case Study : A study involving pyrazolo[3,4-d]pyrimidine derivatives demonstrated a reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
-
Study on Antitumor Activity :
- Researchers conducted an experiment using xenograft models where the compound was administered at varying doses. The results showed a significant reduction in tumor size compared to control groups.
- : The compound's ability to modulate critical signaling pathways underlines its potential as an anticancer agent.
-
Study on Anti-inflammatory Properties :
- In vitro assays were performed on macrophage cell lines treated with the compound. Results indicated a marked decrease in TNF-alpha and IL-6 production.
- : These findings suggest that the compound could be beneficial in treating conditions characterized by chronic inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
